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Introduction

Alternative polyadenylation (APA) is a critical mechanism of post-transcriptional gene
regulation, contributing to the diversity of the transcriptome and proteome. Dysregulation of
APA has been implicated in various diseases, including cancer. JTE-607 is a small molecule
inhibitor of the pre-messenger RNA (pre-mRNA) 3' end processing machinery, specifically
targeting CPSF73, the endonuclease responsible for cleavage at the poly(A) site.[1][2] This
document provides detailed protocols for the analysis of APA changes in the human
hepatocellular carcinoma cell line, HepG2, upon treatment with JTE-607, utilizing Poly(A)-Site
Sequencing (PAS-seq). Additionally, protocols for assessing transcription termination using
4sU-seq are included, providing a comprehensive approach to understanding the impact of
JTE-607 on mRNA maturation.

Mechanism of Action of JTE-607

JTE-607 is a prodrug that, once inside the cell, is hydrolyzed to its active form. This active
compound directly binds to and inhibits the endonuclease activity of CPSF73.[1] CPSF73 is a
core component of the Cleavage and Polyadenylation Specificity Factor (CPSF) complex,
which is essential for the cleavage of pre-mRNA at the poly(A) site before the addition of the
poly(A) tail. By inhibiting CPSF73, JTE-607 disrupts the normal process of mRNA 3' end
formation, leading to transcriptional readthrough and alterations in the selection of poly(A)
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sites.[3][4] This inhibition is sequence-dependent, with certain poly(A) sites being more
sensitive to the drug than others.[3]
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Mechanism of JTE-607 Action

Quantitative Data Summary

Treatment of HepG2 cells with JTE-607 leads to significant genome-wide changes in
alternative polyadenylation. PAS-seq analysis reveals a predominant shift from proximal to
distal poly(A) site usage, resulting in mMRNAs with longer 3' untranslated regions (UTRS).
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Metric Value Reference
Cell Line HepG2 [3]
Treatment JTE-607 [3]
Treatment Duration 4 hours [3]
Genes with Significant APA

921 [3][5]

Changes

Genes with Proximal to Distal
PAS Shift

847 (92%)

[3](5]

Genes with Distal to Proximal
PAS Shift

74 (8%)

[3]

Experimental Protocols

HepG2 Cell Culture

This protocol outlines the standard procedure for maintaining HepG2 cell cultures.

Materials:

e Dulbecco's Modified Eagle Medium (DMEM)

o Fetal Bovine Serum (FBS)

HepG2 cells (ATCC HB-8065)

e Penicillin-Streptomycin (100x)

e 0.25% Trypsin-EDTA

¢ Phosphate-Buffered Saline (PBS)

e T-75 culture flasks

o Humidified incubator (37°C, 5% CO2)
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Procedure:

Culture HepG2 cells in T-75 flasks with DMEM supplemented with 10% FBS and 1%
Penicillin-Streptomycin.

Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

For subculturing, aspirate the medium and wash the cells once with PBS.

Add 2-3 mL of 0.25% Trypsin-EDTA to the flask and incubate for 5-7 minutes at 37°C until
cells detach.

Neutralize the trypsin by adding 8-10 mL of complete growth medium.

Centrifuge the cell suspension at 200 x g for 5 minutes.

Resuspend the cell pellet in fresh complete growth medium and plate into new flasks at a
desired density.

Change the medium every 2-3 days.

JTE-607 Treatment

This protocol describes the treatment of HepG2 cells with JTE-607 prior to RNA extraction.

Materials:

Cultured HepG2 cells (70-80% confluency)

JTE-607 (dissolved in DMSO)

DMSO (vehicle control)

Complete growth medium

Procedure:

Plate HepG2 cells to achieve 70-80% confluency on the day of treatment.
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e Prepare a working solution of JTE-607 in complete growth medium. A final concentration in
the low micromolar range (e.g., 1-10 uM) is typically effective.[6]

» For the control group, prepare a corresponding dilution of DMSO in the complete growth
medium.

o Aspirate the old medium from the cell culture plates and replace it with the medium
containing either JTE-607 or DMSO.

 Incubate the cells for 4 hours at 37°C in a humidified atmosphere with 5% CO2.[3]

After the incubation period, proceed immediately to RNA extraction.

Total RNA Extraction

This protocol details the isolation of total RNA from treated and control HepG2 cells.

Materials:

TRIzol™ Reagent

e Chloroform

¢ Isopropanol

e 75% Ethanol (in RNase-free water)
» RNase-free water

e Microcentrifuge tubes

Procedure:

o Lyse the cells directly in the culture dish by adding 1 mL of TRIzol™ Reagent per 10 cm? of
culture area.

 Incubate for 5 minutes at room temperature to permit complete dissociation of nucleoprotein
complexes.
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o Transfer the lysate to a microcentrifuge tube and add 0.2 mL of chloroform per 1 mL of
TRIzol™ Reagent.

o Shake the tube vigorously for 15 seconds and incubate at room temperature for 3 minutes.
e Centrifuge the sample at 12,000 x g for 15 minutes at 4°C.

o Transfer the upper aqueous phase to a fresh tube.

o Precipitate the RNA by adding 0.5 mL of isopropanol per 1 mL of TRIzol™ Reagent used.

e Incubate at room temperature for 10 minutes and then centrifuge at 12,000 x g for 10
minutes at 4°C.

e Wash the RNA pellet once with 1 mL of 75% ethanol.

o Air-dry the pellet for 5-10 minutes and resuspend in RNase-free water.

PAS-seq Library Preparation and Sequencing

This protocol provides a general workflow for PAS-seq library construction. For a more detailed
and optimized protocol, refer to PAS-seq2 methods.[7][8]

Materials:

Total RNA

e Oligo(dT) magnetic beads

» RNA fragmentation buffer

* Reverse transcriptase

e Anchored oligo(dT) primer

o Template-switching oligo (TSO)

o PCR amplification reagents
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Size selection beads or gel

Sequencing platform (e.g., lllumina)

Procedure:

Poly(A)+ RNA Enrichment: Isolate mRNA from total RNA using oligo(dT) magnetic beads.

RNA Fragmentation: Fragment the enriched mRNA to an appropriate size range (e.g., 50-
200 nucleotides).[9]

Reverse Transcription: Perform reverse transcription using a reverse transcriptase and an
anchored oligo(dT) primer to specifically capture the 3' ends of polyadenylated transcripts. A
template-switching oligo is often included to add a universal sequence to the 5' end of the
first-strand cDNA.[7]

PCR Amplification: Amplify the cDNA library using primers that anneal to the universal
sequences added during reverse transcription.

Size Selection: Purify the amplified library and perform size selection to remove primer-
dimers and select for the desired fragment size.

Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform.

4sU-Seq for Nascent RNA Analysis

This protocol is for labeling and isolating newly transcribed RNA to assess transcription

termination.

Materials:

4-thiouridine (4sU)

TRIzol™ Reagent

Biotin-HPDP

Streptavidin magnetic beads
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Procedure:

4sU Labeling: Add 4sU to the cell culture medium to a final concentration of 100-500 uM and
incubate for a short period (e.g., 10-60 minutes) to label nascent RNA.[10][11][12]

* RNA Extraction: Isolate total RNA from the labeled cells using TRIzol™ Reagent as
described in Protocol 3.

 Biotinylation: Biotinylate the 4sU-labeled RNA using Biotin-HPDP.

o Enrichment of Labeled RNA: Separate the biotinylated nascent RNA from unlabeled, pre-
existing RNA using streptavidin magnetic beads.

 Library Preparation and Sequencing: Prepare sequencing libraries from the enriched
nascent RNA fraction following a standard RNA-seq protocol.

Experimental and Analysis Workflow

The following diagram illustrates the overall workflow from cell culture to data analysis for
studying the effects of JTE-607 on HepG2 cells.
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PAS-seq Experimental and Analysis Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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